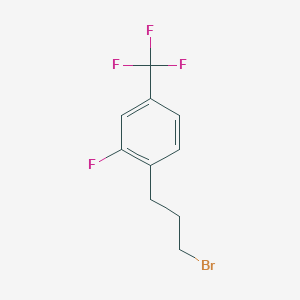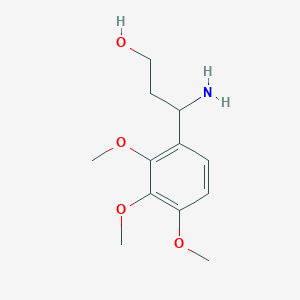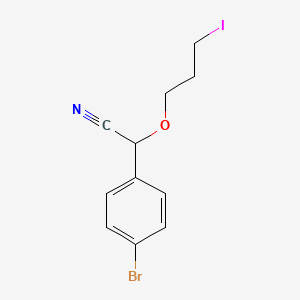
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to an acetonitrile derivative.
Iodination: Introduction of an iodine atom to the propoxy chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling reactions).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized acetonitrile compounds.
Scientific Research Applications
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Fluorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Bromophenyl)-2-(3-chloropropoxy)acetonitrile
Uniqueness
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds
Properties
Molecular Formula |
C11H11BrINO |
|---|---|
Molecular Weight |
380.02 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-2-9(3-5-10)11(8-14)15-7-1-6-13/h2-5,11H,1,6-7H2 |
InChI Key |
QXMYBZQPMTXWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)OCCCI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



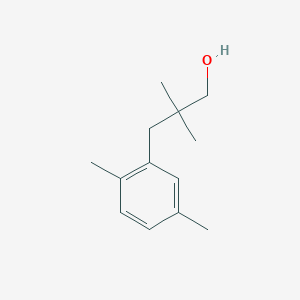
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
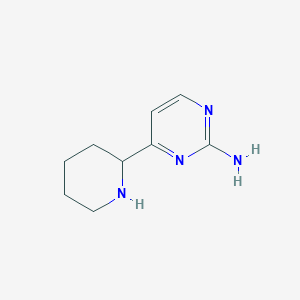


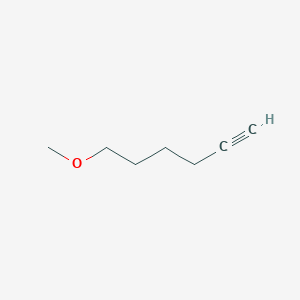

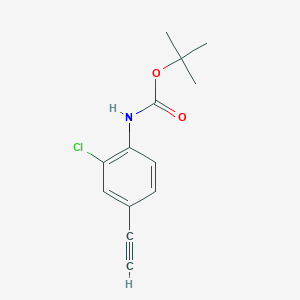

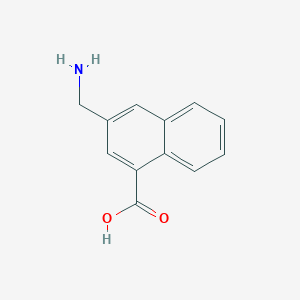
aminehydrochloride](/img/structure/B15322408.png)
